rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate
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Overview
Description
“rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through various methods, including cyclization reactions of linear precursors.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate: A similar compound without the racemic mixture.
tert-Butyl (1R,3S)-3-(hydroxymethyl)cyclohexane-1-carboxylate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
The unique combination of the tert-butyl ester and hydroxymethyl groups on the cyclopentane ring makes rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate a valuable compound for various research and industrial applications. Its specific stereochemistry also adds to its uniqueness, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)14-10(13)9-5-4-8(6-9)7-12/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
LUNDLKGGAIWLSU-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)CO |
Origin of Product |
United States |
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